Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Brand Name:
Vulcanchem
CAS No.:
183498-07-9
VCID:
VC0053622
InChI:
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3
SMILES:
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C
Molecular Formula:
C112H224O35Si7
Molecular Weight:
2327.584
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
CAS No.: 183498-07-9
Cat. No.: VC0053622
Molecular Formula: C112H224O35Si7
Molecular Weight: 2327.584
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183498-07-9 |
|---|---|
| Molecular Formula | C112H224O35Si7 |
| Molecular Weight | 2327.584 |
| Standard InChI | InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
| Standard InChI Key | YWJVRWNASWFZDF-UHFFFAOYSA-N |
| SMILES | CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator